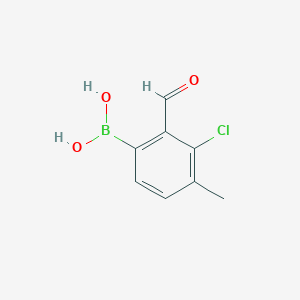

3-Chloro-2-formyl-4-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJZIYSBECJNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224529 | |

| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-37-9 | |

| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-formyl-4-methylphenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Chloro-2-formyl-4-methylphenylboronic acid, a versatile building block in modern organic synthesis. Drawing upon data from analogous structures and general principles of boronic acid chemistry, this document offers field-proven insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry.

Core Chemical Properties and Structural Elucidation

3-Chloro-2-formyl-4-methylphenylboronic acid is a trifunctional aromatic compound featuring a boronic acid group, a chlorine atom, a formyl group, and a methyl group. This unique combination of substituents dictates its reactivity and utility as a synthetic intermediate.

Structural Information

| Identifier | Value |

| IUPAC Name | (3-Chloro-2-formyl-4-methylphenyl)boronic acid |

| CAS Number | 1335346-61-1 |

| Molecular Formula | C₈H₈BClO₃ |

| Molecular Weight | 198.41 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)B(O)O)C=O |

Note: While a specific CAS number exists, publicly available, in-depth experimental data for this compound is limited. Therefore, some properties and protocols are inferred from closely related analogs such as 3-chloro-2-formylphenylboronic acid and other substituted phenylboronic acids.

Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source/Basis |

| Appearance | White to off-white solid | General appearance of arylboronic acids |

| Melting Point | Not available. Expected to be a solid at room temperature. For comparison, 3-Chloro-4-methylphenylboronic acid has a melting point of 228-232 °C.[1] | Analogy to similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility of phenylboronic acids |

| pKa | Expected to be a weak Lewis acid. | General property of boronic acids |

Synthesis and Purification

The synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective method is through lithium-halogen exchange followed by reaction with a borate ester.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Detailed Experimental Protocol (General Procedure)

-

Preparation of the Aryl Lithium Intermediate:

-

Dissolve the starting material, 2-bromo-6-chloro-3-methylbenzaldehyde, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

-

Borylation:

-

To the freshly prepared aryl lithium solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Isolation:

-

Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification

The crude 3-Chloro-2-formyl-4-methylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The unique arrangement of functional groups in 3-Chloro-2-formyl-4-methylphenylboronic acid makes it a valuable synthon, particularly in the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. The presence of the ortho-formyl and meta-chloro groups can influence the electronic and steric properties of the boronic acid, potentially affecting reaction kinetics and yields.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Formyl Group

The ortho-formyl group can participate in a variety of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reactions: To form alkenes.

-

Condensation Reactions: With various nucleophiles to form heterocycles.

The proximity of the formyl group to the boronic acid can lead to intramolecular interactions, potentially influencing the reactivity of both groups. In some ortho-formylphenylboronic acids, there can be an equilibrium with a cyclic benzoxaborole form.[2]

Applications in Drug Discovery

Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds.[3] The structural motif of 3-Chloro-2-formyl-4-methylphenylboronic acid can be found in precursors to compounds targeting various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The ability to readily modify both the boronic acid and formyl groups allows for the generation of diverse chemical libraries for high-throughput screening.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of 3-Chloro-2-formyl-4-methylphenylboronic acid.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), the methyl protons (~2.5 ppm), and the boronic acid protons (can be broad and exchangeable). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde, and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-Cl and C-B bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling 3-Chloro-2-formyl-4-methylphenylboronic acid.

Hazard Identification (General for Phenylboronic Acids)

-

Eye Irritation: Can cause serious eye irritation.[4]

-

Skin Irritation: May cause skin irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly sealed container in a cool, dry place.[5]

-

Some boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[6]

Conclusion

3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature allows for a wide range of chemical transformations, with the Suzuki-Miyaura cross-coupling being a key application. While specific experimental data for this compound is not extensively available, a thorough understanding of the chemistry of related phenylboronic acids provides a strong foundation for its successful application in research and drug discovery.

References

-

PubChem. 3-chloro-4-methylphenylboronic acid. [Link]

-

Boron Molecular. 4-Methylphenylboronic acid. [Link]

-

Chem-Impex. 4-Chloro-2-methylphenylboronic acid. [Link]

-

ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]

- Google Patents. Method for producing formylphenylboronic acids.

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

Organic Syntheses. Procedure for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Chlorides. [Link]

-

National Institutes of Health. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. [Link]

-

PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Chemistry Portal. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). [Link]

-

ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

-

Chegg. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic. [Link]

-

PubChem. 3-chloro-4-formylphenylboronic acid. [Link]

Sources

3-Chloro-2-formyl-4-methylphenylboronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid

Introduction: The Strategic Value of Multi-functionalized Boronic Acids

Arylboronic acids are foundational pillars in modern organic synthesis, primarily celebrated for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming methodology has revolutionized the construction of biaryl and conjugated systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within this vital class of reagents, 2-formylphenylboronic acids represent a particularly versatile subclass.[5] These molecules possess two distinct and orthogonally reactive functional groups: the boronic acid, which participates in cross-coupling, and the aldehyde, which can undergo a vast array of transformations. This dual functionality enables their use as powerful synthons for the rapid assembly of complex molecular architectures.

This guide focuses on a specific, strategically substituted derivative: 3-Chloro-2-formyl-4-methylphenylboronic acid . The unique arrangement of the chloro, formyl, and methyl groups on the phenylboronic acid core makes it a highly valuable intermediate for drug discovery and materials science. The chlorine atom provides a site for further functionalization and modulates the electronic properties of the ring, while the ortho-formyl and methyl groups introduce steric constraints and additional reactive handles, opening avenues for the synthesis of novel heterocyclic systems and complex organic molecules.[][7] This document serves as a comprehensive technical resource for researchers, detailing a robust synthetic protocol, rigorous characterization methods, and an exploration of its synthetic utility.

Synthetic Strategy and Protocol

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a borate ester, followed by hydrolysis.[8] For a multi-substituted aromatic ring like 3-chloro-2-formyl-4-methylphenylboronic acid, a regioselective approach is paramount. The proposed synthesis begins with the protection of the reactive aldehyde functionality, followed by a directed ortho-metalation and borylation sequence.

Causality in Experimental Design

-

Aldehyde Protection: The formyl group is incompatible with the strongly basic and nucleophilic conditions of lithiation. Therefore, it must be masked with a protecting group. A cyclic acetal, formed by reacting the aldehyde with ethylene glycol, is an ideal choice due to its stability under basic conditions and its facile removal during the final acidic workup.[9]

-

Directed Ortho-Metalation: The acetal protecting group acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent ortho position. This ensures high regioselectivity in the formation of the aryllithium intermediate.

-

Low-Temperature Conditions: Organolithium intermediates are highly reactive and thermally unstable. All steps involving their generation and reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition or unwanted isomerizations.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for 3-Chloro-2-formyl-4-methylphenylboronic acid.

Detailed Synthesis Protocol

Starting Material: 2-Bromo-3-chloro-4-methylbenzaldehyde

-

Step 1: Protection of the Aldehyde (Formation of 2-(2-Bromo-3-chloro-4-methylphenyl)-1,3-dioxolane)

-

To a solution of 2-bromo-3-chloro-4-methylbenzaldehyde (1.0 eq) in toluene (approx. 0.5 M) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

-

-

Step 2 & 3: Lithiation and Borylation

-

The protected aldehyde from Step 1 is dissolved in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.

-

-

Step 4: Hydrolysis and Deprotection

-

The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) at 0 °C.

-

The mixture is stirred vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford pure 3-Chloro-2-formyl-4-methylphenylboronic acid.

-

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization Workflow

Caption: Standard characterization workflow for the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for 3-Chloro-2-formyl-4-methylphenylboronic acid.

| Technique | Expected Observations |

| Appearance | White to off-white solid.[10] |

| ¹H NMR | δ (ppm): ~10.2 (s, 1H, -CHO), ~7.8-7.5 (m, 2H, Ar-H), ~5.5 (br s, 2H, -B(OH)₂), ~2.4 (s, 3H, Ar-CH₃). |

| ¹³C NMR | δ (ppm): ~192 (CHO), ~140-125 (Ar-C), ~20 (Ar-CH₃). The carbon bearing the boronic acid group will be broad or unobserved. |

| IR (cm⁻¹) | ~3500-3200 (br, O-H stretch), ~2850, 2750 (C-H stretch, aldehyde), ~1690 (s, C=O stretch, aldehyde), ~1600, 1470 (C=C stretch, aromatic), ~800 (C-Cl stretch). |

| Mass Spec (ESI-) | Expected [M-H]⁻: ~197.0. The spectrum will show a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio).[11] |

| Melting Point | Expected to be a solid with a defined melting point, similar to related compounds like 3-chloro-4-methylphenylboronic acid (228-232 °C).[12] |

Protocols for Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The broad signal for the B(OH)₂ protons may exchange with residual water in the solvent.[13]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Inject the sample into an LC-MS system equipped with a C18 column.

-

Use a gradient elution, for example, with mobile phases of water (containing 0.1% formic acid) and acetonitrile.

-

Analyze the eluent using an electrospray ionization (ESI) source, typically in negative ion mode to observe the [M-H]⁻ ion.[11]

-

Reactivity and Synthetic Applications

The synthetic power of 3-Chloro-2-formyl-4-methylphenylboronic acid lies in the diverse and selective reactivity of its two key functional groups.

Key Synthetic Transformations

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 10. 4-Chloro-2-formylphenylboronic Acid | 913835-76-4 | TCI AMERICA [tcichemicals.com]

- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 12. 3-氯-4-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 13. chegg.com [chegg.com]

Spectroscopic Characterization of 3-Chloro-2-formyl-4-methylphenylboronic Acid: A Technical Guide

This technical guide provides a detailed spectroscopic analysis of 3-Chloro-2-formyl-4-methylphenylboronic acid, a key intermediate in organic synthesis and drug discovery. The strategic placement of chloro, formyl, methyl, and boronic acid functionalities on the phenyl ring makes this compound a versatile building block, particularly in Suzuki-Miyaura coupling reactions for the synthesis of complex biaryl structures.[] Given the absence of comprehensive published experimental data for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar substituted phenylboronic acids.

Molecular Structure and Predicted Spectroscopic Behavior

The unique substitution pattern of 3-Chloro-2-formyl-4-methylphenylboronic acid dictates its electronic and, consequently, its spectroscopic properties. The electron-withdrawing nature of the formyl and chloro groups, contrasted with the electron-donating methyl group, creates a distinct electronic environment for each atom, which is reflected in the predicted NMR, IR, and MS data.

Molecular Structure:

Caption: Structure of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 3-Chloro-2-formyl-4-methylphenylboronic acid are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the formyl proton, the methyl protons, and the acidic protons of the boronic acid group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | -CHO | The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.0-8.2 | Broad Singlet | 2H | -B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift can vary with concentration and solvent. |

| ~7.8 | Doublet | 1H | Ar-H⁵ | This proton is ortho to the electron-withdrawing formyl group and is expected to be the most downfield of the aromatic protons. |

| ~7.4 | Doublet | 1H | Ar-H⁶ | This proton is ortho to the boronic acid group and meta to the formyl group. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and typically appear in this region. The singlet multiplicity is due to the absence of adjacent protons.[2] |

Key Insights: The relative positions of the aromatic protons are crucial for confirming the substitution pattern. The downfield shift of the formyl proton is a key indicator of its presence.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| ~145 | Ar-C⁴-CH₃ | The carbon bearing the methyl group. |

| ~140 | Ar-C²-CHO | The carbon bearing the formyl group. |

| ~138 | Ar-C³-Cl | The carbon bearing the chlorine atom. |

| ~135 | Ar-C⁵ | Aromatic CH carbon. |

| ~130 | Ar-C⁶ | Aromatic CH carbon. |

| ~130 | Ar-C¹-B(OH)₂ | The carbon attached to the boron is often difficult to observe due to quadrupolar relaxation. |

| ~20 | -CH₃ | The methyl carbon is shielded and appears upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-2-formyl-4-methylphenylboronic acid will show characteristic absorption bands for the O-H, C=O, C-Cl, and B-O bonds. A study on the vibrational spectroscopy of the similar 3-fluoro-4-formylphenylboronic acid provides a strong basis for these predictions.[3]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H | Stretching vibration of the boronic acid hydroxyl groups. |

| ~1700 | C=O | Strong stretching vibration of the aldehyde carbonyl group. |

| ~1600, ~1475 | C=C | Aromatic ring stretching vibrations. |

| ~1350 | B-O | Stretching vibration of the boron-oxygen bond. |

| ~800 | C-Cl | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 198/200 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. |

| 180/182 | [M-H₂O]⁺ | Loss of a water molecule from the boronic acid group. |

| 169/171 | [M-CHO]⁺ | Loss of the formyl group. |

| 151/153 | [M-CHO-H₂O]⁺ | Subsequent loss of a water molecule. |

LC-MS/MS Approach: For sensitive detection and quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[4] This would involve chromatographic separation followed by electrospray ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Chloro-2-formyl-4-methylphenylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.[3]

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the mass spectrometer.

-

LC-MS: Inject the sample onto a suitable HPLC column (e.g., C18) for separation before introduction into the mass spectrometer.[4]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Chloro-2-formyl-4-methylphenylboronic acid. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, grounded in the established principles of spectroscopy and data from analogous compounds, offers a solid framework for researchers working with this molecule. The provided protocols and workflow further serve as a practical guide for the experimental verification of these predictions. This document underscores the importance of a multi-faceted spectroscopic approach for the unambiguous identification and characterization of novel organic compounds.

References

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. (URL: [Link])

-

Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem - NIH. (URL: [Link])

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - SciRP.org. (URL: [Link])

-

Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect - CORE. (URL: [Link])

-

(3-Bromo-4-chloro-2-methylphenyl)boronic acid | C7H7BBrClO2 - PubChem. (URL: [Link])

-

Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (URL: [Link])

-

Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com. (URL: [Link])

-

Supporting Information 22-01-15 - The Royal Society of Chemistry. (URL: [Link])

-

3-chloro-4-methylphenylboronic acid (C7H8BClO2) - PubChemLite. (URL: [Link])

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-2-formyl-4-methylphenylboronic acid

Introduction

3-Chloro-2-formyl-4-methylphenylboronic acid is a bespoke synthetic building block with significant potential in the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the phenyl ring—featuring a chloro group, a formyl moiety, and a methyl group ortho and para to a boronic acid—renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional precision. The adjacent formyl group offers a reactive handle for derivatization through imine formation, reductive amination, or Wittig-type reactions, while the chloro and methyl substituents provide steric and electronic modulation of the molecule's reactivity and physicochemical properties.

Given its pivotal role as a synthetic intermediate, a thorough understanding of the structural and electronic properties of 3-Chloro-2-formyl-4-methylphenylboronic acid is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating the precise molecular structure and electronic environment of such compounds in solution. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-Chloro-2-formyl-4-methylphenylboronic acid, offering a detailed rationale for the anticipated chemical shifts and coupling patterns. Furthermore, we will delve into the potential for tautomerism involving the ortho-formyl and boronic acid groups, a phenomenon that can significantly influence the observed NMR data. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel boronic acid derivatives.

Molecular Structure and Predicted NMR Resonances

The molecular structure of 3-Chloro-2-formyl-4-methylphenylboronic acid dictates a unique set of NMR signals. The aromatic region of the ¹H NMR spectrum is expected to exhibit two distinct resonances corresponding to the two vicinal protons on the phenyl ring. The formyl and methyl groups will each give rise to a singlet, while the acidic protons of the boronic acid group will likely appear as a broad singlet. In the ¹³C NMR spectrum, we anticipate signals for all eight carbon atoms, with their chemical shifts being influenced by the nature of the directly attached atoms and the overall electronic distribution within the molecule.

Diagram 1: Molecular Structure of 3-Chloro-2-formyl-4-methylphenylboronic acid

Caption: Chemical structure of 3-Chloro-2-formyl-4-methylphenylboronic acid.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Chloro-2-formyl-4-methylphenylboronic acid in a suitable deuterated solvent, such as DMSO-d₆, is expected to display the following key features:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehydic-H | 10.2 - 10.5 | Singlet (s) | 1H | The formyl proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen. |

| Aromatic-H (H-6) | 7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. It will be coupled to H-5. |

| Aromatic-H (H-5) | 7.4 - 7.6 | Doublet (d) | 1H | This proton is ortho to the electron-donating methyl group, resulting in a more upfield chemical shift compared to H-6. It will be coupled to H-6. |

| Boronic acid-OH | 8.0 - 8.5 | Broad Singlet (br s) | 2H | The acidic protons of the boronic acid group typically appear as a broad signal that can exchange with residual water in the solvent. |

| Methyl-H | 2.3 - 2.5 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and will appear as a singlet in a typical upfield region for aromatic methyl groups. |

Note: The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of 3-Chloro-2-formyl-4-methylphenylboronic acid will provide valuable insights into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl-C | 190 - 195 | The carbonyl carbon of the formyl group is significantly deshielded and appears at a characteristic downfield chemical shift. |

| Aromatic-C (C-1) | 135 - 140 | This carbon is directly attached to the boron atom and is expected to be in the downfield region of the aromatic carbons. |

| Aromatic-C (C-2) | 138 - 143 | This carbon is bonded to the electron-withdrawing formyl group, leading to a downfield shift. |

| Aromatic-C (C-3) | 133 - 138 | The carbon atom bearing the chloro group will be influenced by its electronegativity. |

| Aromatic-C (C-4) | 140 - 145 | The carbon attached to the methyl group will be slightly shielded by its electron-donating effect. |

| Aromatic-C (C-5) | 130 - 135 | This protonated aromatic carbon will appear in the typical aromatic region. |

| Aromatic-C (C-6) | 128 - 133 | This protonated aromatic carbon will also appear in the typical aromatic region. |

| Methyl-C | 19 - 22 | The methyl carbon is expected in the typical upfield region for an aromatic methyl group. |

The Potential for Tautomerism: The Benzoxaborole Form

A critical consideration in the NMR analysis of 2-formylphenylboronic acids is the potential for an intramolecular cyclization to form a benzoxaborole tautomer.[1] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The formation of the benzoxaborole would result in a distinctly different NMR spectrum.

Diagram 2: Tautomeric Equilibrium

Caption: Equilibrium between the open-chain and cyclic benzoxaborole forms.

In the benzoxaborole form, the aldehyde proton and carbon signals would be absent. Instead, a new signal corresponding to the methine proton at the newly formed stereocenter would appear in the ¹H NMR spectrum, typically between 5.0 and 6.0 ppm. The corresponding methine carbon would resonate at approximately 80-90 ppm in the ¹³C NMR spectrum. The presence of both tautomers in solution would lead to a mixture of signals, and the relative integration of these signals would provide a quantitative measure of the equilibrium position.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 3-Chloro-2-formyl-4-methylphenylboronic acid, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its high boiling point.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Key parameters to optimize include the number of scans (typically 16-64), the relaxation delay (D1, typically 1-2 seconds), and the spectral width.

-

Use the residual solvent peak as an internal reference for chemical shifts.

-

-

¹³C NMR Spectroscopy:

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans will be required (typically 1024 or more).

-

An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which will be crucial for assigning the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the overall connectivity.

-

-

Diagram 3: NMR Experimental Workflow

Caption: Recommended workflow for comprehensive NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-2-formyl-4-methylphenylboronic acid. The anticipated chemical shifts and coupling patterns have been rationalized based on fundamental NMR principles and the electronic effects of the various substituents. The potential for tautomerism to the corresponding benzoxaborole has been highlighted as a key consideration for spectral interpretation. The outlined experimental protocol provides a robust framework for acquiring high-quality, unambiguous NMR data for this and related compounds. A thorough NMR characterization is indispensable for confirming the identity and purity of 3-Chloro-2-formyl-4-methylphenylboronic acid, thereby ensuring its successful application in synthetic chemistry and drug discovery endeavors.

References

-

Dąbrowski, M., et al. (2015). Tautomeric Equilibria and H-Bonding Networks in o-Formylphenylboronic Acid Derivatives in Solution and in the Solid State. The Journal of Organic Chemistry, 80(10), 5073–5084. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-2-formyl-4-methylphenylboronic Acid

Abstract

3-Chloro-2-formyl-4-methylphenylboronic acid is a highly functionalized building block crucial in modern synthetic and medicinal chemistry. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the core stability challenges, primary degradation pathways, and optimal storage and handling protocols for this reagent. We delve into the unique structural features, particularly the ortho-formyl group, which governs a critical tautomeric equilibrium and influences the compound's susceptibility to protodeboronation and oxidation. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and reliability of advanced boronic acid reagents.

Introduction: The Challenge of Stability in Multifunctional Boronic Acids

Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The molecule 3-Chloro-2-formyl-4-methylphenylboronic acid presents a synthetically valuable scaffold, featuring chloro, formyl, and methyl substituents that offer multiple handles for molecular elaboration. However, this functional complexity also introduces inherent stability concerns. Understanding and mitigating the degradation of this reagent is paramount for ensuring reaction efficiency, reproducibility, and the purity of downstream products. This guide elucidates the chemical principles governing its stability and provides field-proven protocols for its preservation.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented below. These values are compiled from data on structurally related compounds and computational predictions.

| Property | Value / Description | Source |

| IUPAC Name | (3-Chloro-2-formyl-4-methylphenyl)boronic acid | - |

| Molecular Formula | C₈H₈BClO₃ | - |

| Molecular Weight | 200.41 g/mol | - |

| Appearance | Expected to be a white to off-white or pale yellow solid/powder. | [1] |

| Functional Groups | Boronic acid, Aldehyde, Aryl Chloride, Methyl | [2] |

| Key Sensitivities | Moisture, Oxygen, Light, Heat | [3] |

The Critical Role of the Ortho-Formyl Group: Tautomeric Equilibrium

Unlike many other substituted phenylboronic acids, ortho-formylphenylboronic acids exhibit a unique structural characteristic: they exist in a tautomeric equilibrium with a cyclic hemiacetal form, known as a 3-hydroxy-benzoxaborole.[4][5] This equilibrium is a central determinant of the compound's stability and reactivity.

The presence of electron-withdrawing groups on the phenyl ring can influence this equilibrium.[5] For 3-Chloro-2-formyl-4-methylphenylboronic acid, the electron-withdrawing nature of the adjacent formyl and chloro groups likely shifts the equilibrium, but the precise balance in different solvents and temperatures must be considered during its application. This cyclic form can mask the reactivity of both the aldehyde and the boronic acid, and its stability relative to the open-chain form impacts degradation pathways.

Primary Degradation Pathways

There are two principal pathways through which 3-Chloro-2-formyl-4-methylphenylboronic acid can degrade: protodeboronation and oxidation . Understanding the mechanisms and contributing factors is essential for preventing loss of material.

Protodeboronation: The Loss of Functionality

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] This reaction is often an undesired side reaction in processes like Suzuki couplings and represents a direct loss of the key functional group.[7]

Mechanism and Influencing Factors: The propensity for protodeboronation is highly variable and depends on factors such as pH, temperature, solvent, and the electronic nature of the substituents on the aryl ring.[6] The reaction is known to be facilitated by the presence of water, which can coordinate to the Lewis acidic boron atom.[8]

-

Substituent Effects : The electronic properties of the chloro, formyl, and methyl groups have a combined influence. Electron-donating groups can increase the electron density on the ring, sometimes accelerating protodeboronation, while strongly electron-withdrawing groups can also impact stability.[8][9] The ortho-position of the formyl group adds steric hindrance that can also affect the reaction rate.

-

Role of Water and Acid/Base : The presence of water is critical, and the reaction can be accelerated under either acidic or basic conditions. Mechanistic studies suggest the reaction proceeds through coordination of water to the boron atom, followed by a metathesis step.[8]

Oxidative Degradation: Conversion to Phenol

The second major degradation pathway is the oxidation of the carbon-boron bond to form the corresponding phenol. This process, also known as oxidative deboronation, can be initiated by atmospheric oxygen, especially under light, or by more potent oxidizing agents.[10][11]

Mechanism and Influencing Factors:

-

Aerobic Oxidation : Many arylboronic acids are susceptible to slow oxidation in air. The reaction can be catalyzed by light, generating radical species that attack the C-B bond.[10]

-

Chemical Oxidation : Contamination with or exposure to oxidizing agents (e.g., residual hydrogen peroxide from upstream processes) will rapidly convert the boronic acid to its corresponding phenol.[3] The aldehyde group on the ring is also sensitive to oxidation and could be converted to a carboxylic acid under harsh conditions.

Recommended Storage and Handling Protocols

To preserve the integrity of 3-Chloro-2-formyl-4-methylphenylboronic acid, strict adherence to proper storage and handling procedures is non-negotiable. The primary goal is to minimize exposure to moisture, oxygen, light, and heat.

Long-Term Storage

The stability of ortho-formylphenylboronic acids is enhanced under controlled conditions. The following table summarizes the recommended long-term storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Reduces the rate of thermal degradation and dehydration to boroxine anhydrides.[12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerobic oxidation of the boronic acid and the sensitive aldehyde group. |

| Container | Tightly sealed, amber glass vial or foil-lined container | Protects from moisture ingress and exposure to light, which can catalyze oxidation. |

| Environment | Dry, dark location (e.g., refrigerator within a desiccator) | Minimizes exposure to ambient moisture and light.[12] |

Step-by-Step Handling Protocol for Experimental Use

-

Equilibration : Before opening, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere : If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If not available, work quickly in a well-ventilated fume hood.

-

Dispensing : Use a clean, dry spatula to weigh the desired amount of material. Avoid using tools that may have residual moisture or reactive contaminants.

-

Resealing : Immediately after dispensing, purge the headspace of the container with argon or nitrogen, then tightly reseal the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.

-

Return to Storage : Promptly return the container to the recommended storage conditions (2–8 °C).

Assessing Compound Integrity: Experimental Workflows

Regularly assessing the purity of the boronic acid is crucial, especially for sensitive applications. A multi-pronged analytical approach is recommended.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying purity and detecting degradation products.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start with a high aqueous concentration (e.g., 95% A) and ramp to a high organic concentration (e.g., 95% B) over 15-20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a concentration of ~0.5-1.0 mg/mL.

-

Expected Results : The main peak should correspond to the boronic acid. The primary degradation products to look for would be the protodeboronated species (2-chloro-3-methylbenzaldehyde) and the oxidized phenol, which will likely have different retention times.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides crucial structural information.

-

¹H NMR :

-

Solvent : DMSO-d₆ or CDCl₃.

-

Key Signals : Look for the characteristic aldehyde proton (~10 ppm), aromatic protons, and the methyl group singlet. A broad singlet for the B(OH)₂ protons will also be present, which readily exchanges with D₂O.

-

Degradation Markers : The appearance of a new set of aromatic signals corresponding to 2-chloro-3-methylbenzaldehyde (protodeboronation product) or the corresponding phenol (oxidation product) indicates degradation. The disappearance of the B(OH)₂ signal and changes in the aromatic region are key indicators.

-

-

¹¹B NMR :

-

This technique is highly specific for the boron environment. The trigonal planar boronic acid should give a characteristic broad signal. Formation of tetrahedral boronate species (e.g., from reaction with diols or from the cyclic tautomer) will result in a sharp, upfield-shifted signal.

-

Conclusion

The chemical stability of 3-Chloro-2-formyl-4-methylphenylboronic acid is governed by a delicate interplay of its unique structural features and its external environment. The ortho-formyl group introduces a key tautomeric equilibrium with a cyclic benzoxaborole form, while the overall substitution pattern influences its susceptibility to the primary degradation pathways of protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, maintaining the compound under cold (2-8°C), dry, and inert conditions—researchers can significantly mitigate degradation, ensuring the reagent's integrity for demanding synthetic applications. Routine analytical verification via HPLC and NMR is a critical component of a robust quality control system for this and other advanced chemical building blocks.

References

-

MDPI. (2024). A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Available at: [Link]

-

MDPI. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Available at: [Link]

-

ACS Publications. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Available at: [Link]

-

ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (a) Hydrogen bonded basic structural motif formed by two independent.... Available at: [Link]

-

Wikipedia. (n.d.). 4-Formylphenylboronic acid. Available at: [Link]

-

ACS Publications. (2020). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite. Available at: [Link]

-

PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Available at: [Link]

-

MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

-

Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]

-

Royal Society of Chemistry. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Available at: [Link]

-

De Gruyter. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. Available at: [Link]

-

MDPI. (2021). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Available at: [Link]

-

ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Available at: [Link]

-

Royal Society of Chemistry. (2021). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Available at: [Link]

-

ResearchGate. (n.d.). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Available at: [Link]

-

ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PubMed Central. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis and Application of Substituted Phenylboronic Acids: A Technical Guide for Researchers

Introduction: The Versatility of Substituted Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] These organoboron compounds are valued for their stability, low toxicity, and broad functional group tolerance, making them indispensable reagents for drug discovery and development professionals.[3][4]

This guide provides an in-depth technical overview of a representative substituted phenylboronic acid, focusing on the practical aspects of its handling, reactivity, and application. While specific data for 3-Chloro-2-formyl-4-methylphenylboronic acid (CAS 1451391-37-9) is not extensively available in the public domain, this document will draw upon established knowledge of structurally similar and well-documented analogs to provide a robust framework for researchers working with this class of compounds. The principles discussed herein are broadly applicable and aim to equip scientists with the foundational expertise to confidently and effectively utilize these versatile building blocks.

Physicochemical Properties and Characterization

The physical and chemical properties of substituted phenylboronic acids are dictated by the nature and position of the substituents on the phenyl ring. These properties, in turn, influence their reactivity, solubility, and handling requirements.

General Characteristics

Substituted phenylboronic acids are typically white to off-white crystalline solids at room temperature.[5] They are generally stable to air and moisture, although prolonged exposure should be avoided. A common characteristic of boronic acids is the potential to form cyclic anhydrides (boroxines) through intermolecular dehydration. This is often observed as a variation in the reported purity and may not negatively impact their reactivity in many applications.[5]

Data Summary of Representative Phenylboronic Acids

For illustrative purposes, the following table summarizes key physicochemical data for several commercially available substituted phenylboronic acids, highlighting the impact of different substituents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methylphenylboronic acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | >300 |

| 3-Chloro-4-methylphenylboronic acid | 175883-63-3 | C₇H₈BClO₂ | 170.40 | 228-232 |

| 4-Chloro-2-formylphenylboronic acid | 913835-76-4 | C₇H₆BClO₃ | 184.38 | Not specified[5] |

| 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 | C₆H₅BClFO₂ | 174.37 | 242-247[6] |

| (3-chloro-2-methylphenyl)boronic acid | 458532-97-3 | C₇H₈BClO₂ | 170.40 | Not specified[] |

Note: The properties of 3-Chloro-2-formyl-4-methylphenylboronic acid are expected to be influenced by the combined electronic and steric effects of the chloro, formyl, and methyl groups.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids, enabling the formation of a C-C bond between the boronic acid and an organic halide or triflate.[8] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[2][4]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, regenerating the boron species.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following protocol provides a general starting point for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Substituted Phenylboronic Acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, substituted phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

-

Ligand Selection: The choice of phosphine ligand (e.g., PCy₃) is crucial for stabilizing the palladium catalyst and promoting the oxidative addition step, particularly with less reactive aryl chlorides.[9]

-

Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Synthesis of Substituted Phenylboronic Acids

The most common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup.[3][10]

Caption: A flowchart illustrating the general synthetic route to arylboronic acids.

A patent describes a high-purity, high-yield method for preparing chlorophenylboronic acid that involves a Grignard reaction between magnesium chips and a chlorinated aromatic hydrocarbon, followed by reaction with a trialkyl borate at low temperature and subsequent acidolysis.[10]

Handling, Storage, and Safety

While boronic acids are generally considered to have low toxicity, appropriate safety precautions should always be observed in a laboratory setting.[3]

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11][13]

-

Spills: In case of a spill, avoid dust formation, evacuate the area, and collect the material for disposal.[12]

Storage Recommendations

-

Container: Keep the container tightly closed.[11]

-

Conditions: Store in a cool, dark, and dry place.[5][11] Some suppliers recommend storage under an inert gas.[5] For long-term storage of solutions, -20°C or -80°C is recommended to prevent degradation.[15]

Expanding the Synthetic Utility

Beyond the Suzuki-Miyaura coupling, substituted phenylboronic acids are versatile reagents in a variety of other chemical transformations. For instance, 3-chloro-4-methylphenylboronic acid has been utilized in the synthesis of fluorenes, biaryl amides with potential activity as muscarinic acetylcholine receptor agonists, and TRPV1 antagonists for the treatment of chronic pain. Similarly, 3-chloro-4-fluorophenylboronic acid is a reactant in rhodium-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions.[6]

Conclusion

Substituted phenylboronic acids are powerful and versatile building blocks in modern organic and medicinal chemistry. A thorough understanding of their properties, reactivity, and handling is paramount for their successful application in research and development. This guide provides a foundational framework for scientists working with this important class of compounds, enabling them to design and execute synthetic strategies with greater confidence and efficiency. As new and more complex substituted phenylboronic acids become available, the principles outlined herein will continue to be relevant and valuable.

References

-

PubChem. 3-Chloro-4-methylpentan-2-one. [Link]

-

PubChem. Tolylboronic acid. [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 209. [Link]

-

Alfa Aesar. Safety Data Sheet: 4-Methylbenzeneboronic acid. [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Singh, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1109. [Link]

-

PubChem. 3-Chloro-4-methylhexanoic acid. [Link]

-

Bakulev, V. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Chemistry of Heterocyclic Compounds, 48(1), 198-204. [Link]

-

PubChem. 3-Chloro-4-methylpentanoic acid. [Link]

-

PubChem. (3-Bromo-4-chloro-2-methylphenyl)boronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chloro-2-formylphenylboronic Acid | 913835-76-4 | TCI AMERICA [tcichemicals.com]

- 6. 3-クロロ-4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. targetmol.com [targetmol.com]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

The Enduring Versatility of ortho-Formylphenylboronic Acids: A Comprehensive Guide to their Fundamental Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

ortho-Formylphenylboronic acids (o-FPBAs) represent a fascinating class of bifunctional reagents that have carved a unique niche in the landscape of modern organic chemistry, medicinal chemistry, and materials science. Their singular architecture, featuring a reactive aldehyde and a versatile boronic acid in close proximity, orchestrates a symphony of chemical transformations, enabling the construction of complex molecular frameworks with remarkable efficiency and precision. This guide provides an in-depth exploration of the fundamental chemistry of o-FPBAs, from their synthesis and inherent physicochemical properties to their diverse applications, with a particular focus on the mechanistic rationale behind their reactivity and practical utility in the laboratory.

The core of o-FPBA's utility lies in the intramolecular interplay between the formyl and boronic acid groups. This interaction governs the equilibrium between the open-chain aldehyde form and the cyclic hemiacetal, a 3-hydroxybenzoxaborole. This dynamic relationship, highly sensitive to electronic and steric factors, as well as the surrounding chemical environment, is the key to understanding the unique reactivity and biological activity of this class of compounds.

I. Synthesis of ortho-Formylphenylboronic Acids: Crafting the Bifunctional Scaffold

The preparation of o-FPBAs can be achieved through several synthetic routes, with the choice of method often dictated by the availability of starting materials, desired substitution patterns, and scalability.

A. The Classic Approach: Directed ortho-Metalation

Directed ortho-metalation (DoM) stands as a powerful and widely employed strategy for the regioselective functionalization of aromatic rings. In the context of o-FPBA synthesis, a protected benzaldehyde derivative is typically the starting point.

Rationale: The choice of a suitable directing group is paramount for the success of DoM. The formyl group itself is not an effective directing group for lithiation; therefore, it must be protected as an acetal. This not only directs the metalation to the ortho position but also prevents the organometallic reagent from reacting with the aldehyde.

Experimental Protocol: Synthesis of 2-Formylphenylboronic Acid via DoM

Step 1: Acetal Protection of 2-Bromobenzaldehyde

-

To a solution of 2-bromobenzaldehyde (1 equivalent) in anhydrous toluene are added ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion of the reaction (monitored by TLC or GC-MS), the solution is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected 2-bromo-1,3-dioxolane.

Step 2: Lithiation and Borylation

-

The protected 2-bromo-1,3-dioxolane (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to facilitate lithium-halogen exchange.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature overnight.

Step 3: Hydrolysis and Purification

-

The reaction is quenched by the addition of aqueous hydrochloric acid (e.g., 2 M) and stirred vigorously for several hours to hydrolyze both the boronate ester and the acetal.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford 2-formylphenylboronic acid.

B. Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer an alternative and versatile approach to o-FPBAs, particularly for accessing derivatives with diverse substitution patterns.

Causality in Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

II. Physicochemical Properties: The Delicate Balance of Form and Function

The chemical behavior of o-FPBAs is intrinsically linked to their unique structural features. The proximity of the formyl and boronic acid groups gives rise to a dynamic equilibrium and influences the acidity of the molecule.

A. The Open-Chain vs. Cyclic Equilibrium: A Tale of Two Tautomers

In solution, o-FPBAs exist in a dynamic equilibrium with their cyclic hemiacetal form, 3-hydroxybenzoxaborole.[1][2] This equilibrium is a defining characteristic of o-FPBAs and has profound implications for their reactivity and biological activity.

Diagram of the o-FPBA - Benzoxaborole Equilibrium:

Caption: The dynamic equilibrium between the open-chain o-FPBA and its cyclic 3-hydroxybenzoxaborole form.

The position of this equilibrium is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups on the aromatic ring stabilize the electron-rich boronate intermediate formed upon cyclization, thus favoring the benzoxaborole form.[1]

-

Solvent: The equilibrium is solvent-dependent.[1]

-

Temperature: The equilibrium can be shifted by changes in temperature.[1]

B. Acidity (pKa)

The acidity of the boronic acid moiety is a critical parameter that governs its ability to interact with diols and participate in transmetalation during cross-coupling reactions. The introduction of a formyl group at the ortho position significantly increases the acidity (lowers the pKa) compared to phenylboronic acid itself.[3]

Table 1: Approximate pKa Values of Selected Phenylboronic Acids

| Compound | pKa | Reference(s) |

| Phenylboronic Acid | ~8.8-9.2 | [4][5] |

| 4-Formylphenylboronic Acid | ~7.8 | [4] |

| 2-Formylphenylboronic Acid | ~7.4 | [4] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5.67 | [3] |

Insight: The lower pKa of o-FPBA compared to its para-isomer can be attributed to the stabilization of the resulting boronate anion through intramolecular hydrogen bonding with the formyl group. This enhanced acidity is a key factor in the utility of o-FPBAs in various applications, particularly in biological systems.

III. The Chemical Reactivity of ortho-Formylphenylboronic Acids: A Dual-Handle Approach

The synthetic versatility of o-FPBAs stems from the ability to selectively engage either the formyl group or the boronic acid moiety, or to utilize both in a concerted fashion.

A. Reactions at the Boronic Acid Moiety: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. o-FPBAs are excellent coupling partners in these reactions, enabling the synthesis of a wide array of biaryl compounds.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-formyl group can influence the rate and efficiency of these steps. For instance, its electron-withdrawing nature can facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid with an Aryl Bromide

Materials:

-

2-Formylphenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

To a reaction vessel, add 2-formylphenylboronic acid (1.2 equivalents), the aryl bromide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-